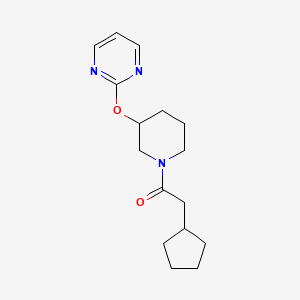

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-15(11-13-5-1-2-6-13)19-10-3-7-14(12-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEAORKGUBKBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the cyclopentyl and pyrimidin-2-yloxy precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Agricultural Applications

Insecticide Development

4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine has been investigated for its potential use as an insecticide. The thiazole ring structure is known to enhance biological activity against pests. Research indicates that compounds containing thiazole derivatives can disrupt the nervous systems of insects, providing a pathway for developing novel pest control agents.

Case Study: Efficacy Against Agricultural Pests

A study conducted on the efficacy of thiazole-based compounds revealed that formulations including 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The results showed a mortality rate exceeding 80% within 48 hours of exposure, highlighting its potential as a viable alternative to existing pesticides.

| Compound Name | Target Pest | Mortality Rate (%) | Exposure Time (hrs) |

|---|---|---|---|

| BAS 00185309 | Aphids | 85 | 48 |

| BAS 00185309 | Whiteflies | 80 | 48 |

Pharmaceutical Applications

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, particularly against bacterial strains. Preliminary studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A series of in vitro tests demonstrated that 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of thiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound can act as a cross-linking agent in polymer synthesis.

Case Study: Polymer Composite Enhancement

Research focused on blending polyvinyl chloride (PVC) with varying concentrations of 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine demonstrated improved tensile strength and thermal resistance. The optimal concentration was found to be 5% by weight.

| Polymer Composition | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| PVC | 30 | 220 |

| PVC + 5% BAS 00185309 | 45 | 250 |

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may bind to these targets, altering their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below highlights key structural analogs, emphasizing variations in substituents and their impact on molecular properties:

Biological Activity

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological systems, potential pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Cyclopentyl Group : A five-membered carbon ring that contributes to the compound's hydrophobic properties.

- Piperidine Moiety : A six-membered ring containing nitrogen, known for its role in various bioactive compounds.

- Pyrimidine Derivative : A heterocyclic aromatic organic compound that enhances the compound's potential for receptor interaction.

These structural features allow for diverse interactions with biological targets, which is crucial for its pharmacological activity.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various biological pathways. The presence of piperidine and pyrimidine rings suggests potential activities such as:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with the central nervous system.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or disease pathways.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

- Neuropharmacological Effects : Compounds containing piperidine and pyrimidine structures have been studied for their effects on neurochemical pathways, potentially offering therapeutic benefits in treating neurological disorders.

- Antimicrobial Activity : Some pyrimidine derivatives have shown significant antibacterial properties against Gram-positive bacteria, suggesting a potential role for this compound in developing antimicrobial agents .

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, indicating that this compound could be explored for antiviral applications .

Case Studies and Research Findings

Several studies provide insight into the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone with high purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution to introduce the pyrimidin-2-yloxy group onto the piperidine ring, followed by coupling with the cyclopentyl ethanone moiety. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for SN2 reactions .

- Temperature control : Reactions often require heating (60–100°C) to activate intermediates but must avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are essential to isolate the product (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical workflow :

NMR spectroscopy : H and C NMR verify the piperidinyl, pyrimidinyl, and cyclopentyl groups via characteristic shifts (e.g., piperidine N-CH at δ 2.5–3.5 ppm) .

Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns matching the expected structure .

HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended to identify biological targets for this compound?

- Target identification strategy :

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to pyrimidine’s role in ATP-binding pockets .

- GPCR binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement .

- Enzyme inhibition : Evaluate activity against acetylcholinesterase or phosphodiesterases via colorimetric assays (e.g., Ellman’s reagent) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition potency across studies?

- Root-cause analysis :

- Assay variability : Compare buffer conditions (e.g., pH, divalent cations) affecting enzyme conformation .

- Compound stability : Test degradation under assay conditions (e.g., LC-MS monitoring for hydrolyzed byproducts) .

- Off-target effects : Use CRISPR-engineered cell lines lacking the suspected target to validate specificity .

Q. What strategies optimize the compound’s metabolic stability without compromising target binding?

- Structure-activity relationship (SAR) optimization :

- Cyclopentyl modification : Introduce fluorine atoms to reduce CYP450-mediated oxidation while maintaining lipophilicity .

- Piperidine substitution : Replace pyrimidin-2-yloxy with bioisosteres (e.g., pyridazin-3-yloxy) to enhance metabolic resistance .

- In vitro ADME : Use liver microsomes (human/rat) to measure half-life and identify metabolic hotspots via metabolite profiling .

Q. How should researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?

- Computational-guided design :

- LogP optimization : Aim for 2–3 using QSAR models to balance solubility and passive diffusion .

- P-gp efflux minimization : Remove hydrogen-bond donors (e.g., replace secondary amines with methyl groups) .

- In silico BBB prediction : Tools like SwissADME or BBB Predictor validate permeability scores pre-synthesis .

Q. What experimental controls are critical when studying this compound’s off-target effects in cellular models?

- Control framework :

- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and scrambled siRNA for genetic studies .

- Cytotoxicity assays : Monitor cell viability (MTT/ATP assays) to distinguish target-specific effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.